molecular formula C20H20O6 B1242589 9-phenanthryl beta-D-glucopyranoside

9-phenanthryl beta-D-glucopyranoside

Cat. No.: B1242589
M. Wt: 356.4 g/mol
InChI Key: XZKDYWXQSYKUST-OUUBHVDSSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Phenanthryl beta-D-glucopyranoside ( Molecular Formula: C 20 H 20 O 6 , Molecular Weight: 356.38 g/mol) is a specialized biochemical reagent offered for research purposes . This compound is an aryl β-D-glucopyranoside where the sugar moiety is conjugated to a phenanthrene group, a polycyclic aromatic structure often investigated in environmental and biochemical studies . The primary research applications of this compound are rooted in its structure. It is documented as a metabolite in the fungal transformation of phenanthrene, making it a compound of interest in environmental science for studying bioremediation pathways of polycyclic aromatic hydrocarbons (PAHs) . Furthermore, related aryl β-D-glucopyranosides, such as Phenyl β-D-glucopyranoside, have demonstrated significant anti-inflammatory activity in scientific studies. Research on that analogous compound found it inhibits nitric oxide production and the expression of inflammatory enzymes like iNOS and COX-2 in cell models, suggesting potential research pathways for related compounds in inflammation and immunology . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C20H20O6

Molecular Weight

356.4 g/mol

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-phenanthren-9-yloxyoxane-3,4,5-triol

InChI

InChI=1S/C20H20O6/c21-10-16-17(22)18(23)19(24)20(26-16)25-15-9-11-5-1-2-6-12(11)13-7-3-4-8-14(13)15/h1-9,16-24H,10H2/t16-,17-,18+,19-,20-/m1/s1

InChI Key

XZKDYWXQSYKUST-OUUBHVDSSA-N

SMILES

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)OC4C(C(C(C(O4)CO)O)O)O

Isomeric SMILES

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)OC4C(C(C(C(O4)CO)O)O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Aryl beta-D-glucopyranosides exhibit diverse biological activities depending on their aromatic substituents. Below is a detailed comparison of structurally related compounds:

Structural and Functional Differences

Compound Name Aryl Substituent Key Features Biological Activity/Application References
Phenyl beta-D-glucopyranoside Phenyl group Small aromatic substituent; used in studies on glycoside dimer interactions. Model compound for studying hydrogen bonding and molecular stacking .
Gastrodin 4-(Hydroxymethyl)phenyl Hydroxymethyl group enhances bioavailability. Neuroprotective agent; treats vertigo and headaches .
Methyl beta-D-glucopyranoside Methyl group Simple alkyl substituent; increases stability during processing. Anti-inflammatory and antioxidant marker in Dendrobium officinale .
1-Naphthyl beta-D-glucopyranoside Naphthyl group Larger aromatic system with extended conjugation. Cytochrome P450 inhibitor; modulates xenobiotic metabolism .
2-(4-Hydroxy-3-methoxyphenyl)ethyl beta-D-glucopyranoside Substituted phenethyl group Methoxy and hydroxyl groups enhance polarity and receptor binding. Predicted interactions with ADMET properties; potential therapeutic applications .

Key Research Findings

  • Steric and Electronic Effects: Phenyl beta-D-glucopyranoside dimers exhibit distinct hydrogen-bonding patterns compared to galactopyranoside analogs, emphasizing the role of sugar configuration in molecular interactions .
  • Receptor Binding: Beta-D-glucopyranosides like gastrodin and methyl derivatives interact with human bitter taste receptor hTAS2R16, which recognizes the glucopyranose core but shows variable affinity depending on the aryl group .
  • Bioactivity Enhancement: Traditional processing methods increase the concentration of methyl beta-D-glucopyranoside in herbal extracts, correlating with improved anti-inflammatory and antioxidant effects .
  • Enzyme Inhibition: 1-Naphthyl beta-D-glucopyranoside’s extended aromatic system enables potent inhibition of cytochrome P450, a key enzyme in drug metabolism .

Preparation Methods

Protective Group Considerations

Glucose’s hydroxyl groups require protection to prevent undesired side reactions. Acetylation is widely used due to its stability under reaction conditions and ease of removal. For example, 2,3,4,6-tetra-O-acetyl-glucose derivatives serve as effective donors in glycosylation. Post-coupling deprotection via alkaline hydrolysis or transesterification yields the free glucopyranoside.

Adaptation of Octyl-Beta-D-Glucopyranoside Methods for 9-Phenanthryl Derivatives

Catalytic Systems and Reaction Conditions

The synthesis of octyl-beta-D-glucopyranoside, as detailed in patent CN103159804B, utilizes zinc oxide as a catalyst instead of traditional silver carbonate. This method offers cost-effectiveness and operational simplicity, with yields reaching 65% under optimized conditions. Key steps include:

  • Coupling Reaction : 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide reacts with octanol in the presence of ZnO, forming the tetra-acetylated intermediate.

  • Deprotection : Sodium methoxide in methanol removes acetyl groups, yielding the final product.

For 9-phenanthryl derivatives, substituting octanol with 9-phenanthrol (phenanthren-9-ol) could follow a similar pathway. However, steric hindrance from the bulky phenanthryl group may necessitate longer reaction times or elevated temperatures.

Solvent and Stoichiometric Optimization

The patent highlights solvent effects on yield:

  • Ethyl acetate and toluene provided superior intermediate solubility compared to dichloromethane or acetone.

  • A molar ratio of 1:0.3–3 (glucose donor:phenanthrol) may be optimal, though empirical testing is required.

Experimental Data and Comparative Analysis

Case Study: Zinc Oxide vs. Silver-Based Catalysts

The patent’s comparative data (Table 1) demonstrates ZnO’s efficacy:

CatalystSolventYield (%)Cost (Relative)
ZnOEthyl acetate65Low
Ag2CO3Dichloromethane60High

Zinc oxide’s stability and low cost make it preferable for scaling 9-phenanthryl-beta-D-glucopyranoside synthesis.

Challenges in Phenanthryl Glycoside Synthesis

  • Steric Effects : The planar, rigid structure of phenanthrene may hinder nucleophilic attack by the glucose donor, requiring polar aprotic solvents (e.g., DMF) to enhance reactivity.

  • Purification : Chromatographic separation may be needed due to byproducts from incomplete coupling or deprotection.

Structural and Spectroscopic Characterization

Analytical Confirmation

While no direct data exists for 9-phenanthryl-beta-D-glucopyranoside, octyl-beta-D-glucopyranoside’s ¹H-NMR spectrum (Figure 1 in the patent) shows characteristic anomeric proton signals at δ 4.2–4.4 ppm, confirming beta-configuration. Similar analysis would apply to the phenanthryl analog, with aromatic protons appearing δ 7.5–8.5 ppm.

Molecular Properties

Based on the structurally related PHENANTHRYL-9-O-GLUCURONIDE (CAS 177194-36-4):

PropertyValue
Molecular FormulaC20H18O7
Molecular Weight370.35 g/mol
Key Functional GroupsBeta-glucopyranoside, phenanthryl

Q & A

Q. What are the established methods for synthesizing 9-phenanthryl beta-D-glucopyranoside, and what are their efficiency benchmarks?

Answer: Synthesis typically involves regioselective glycosylation, where the phenanthryl group is coupled to the glucose moiety using acid catalysts (e.g., camphor-10-sulfonic acid in ethanolic/methanolic systems). Efficiency is measured by reaction yield (60–80% for optimized conditions) and purity (>95% via HPLC). Enzymatic methods using glycosyltransferases or β-glucosidases can improve stereoselectivity but require optimization of pH and co-solvents to stabilize the enzyme . Characterization relies on NMR (¹H/¹³C) for structural confirmation and LC-MS for purity assessment .

Q. How can researchers optimize the solubility of this compound in aqueous systems for in vitro assays?

Answer: Low aqueous solubility is a common challenge. Strategies include:

  • Co-solvents: Use DMSO (≤10% v/v) or cyclodextrins to enhance solubility without denaturing enzymes .
  • Derivatization: Introduce hydrophilic groups (e.g., sulfate or acetyl) at non-reactive positions to improve hydrophilicity .
  • Micellar systems: Employ non-ionic surfactants (e.g., Tween-80) to solubilize the compound in buffer .
    Validate solubility using dynamic light scattering (DLS) or nephelometry .

Advanced Research Questions

Q. What strategies are recommended to resolve discrepancies in glycosylation efficiency when using this compound in enzymatic transglucosidation reactions?

Answer: Discrepancies often arise from enzyme-substrate specificity or competing hydrolysis. To address this:

  • Enzyme screening: Test β-glucosidases from diverse sources (e.g., Aspergillus vs. bacterial) to identify optimal activity .
  • Reaction monitoring: Use real-time GC or HPLC to track substrate conversion and byproduct formation .
  • Kinetic modeling: Apply Michaelis-Menten parameters to quantify enzyme affinity (Km) and inhibition effects .
    For example, camphor sulfonic acid systems show higher transglucosidation yields than aqueous buffers, but require temperature control (30–40°C) .

Q. How can computational docking studies inform the design of this compound derivatives for targeted therapeutic applications?

Answer: Molecular docking (e.g., AutoDock Vina) identifies binding interactions between the glucopyranoside and target proteins (e.g., histone deacetylases or glucose transporters). Key steps:

  • Ligand preparation: Generate 3D conformers of derivatives, accounting for glycosidic bond flexibility .
  • Binding site analysis: Map residues critical for H-bonding (e.g., Asn-288, Gln-283 in GLUT-1) to guide functionalization .
  • Affinity validation: Compare docking scores (ΔG) with experimental IC₅₀ values. Derivatives with <-10 kcal/mol binding energy show promise for in vivo testing .
    Recent studies highlight fluorinated or alkyl-chain modifications to enhance membrane permeability .

Q. What analytical techniques are most robust for quantifying this compound in complex biological matrices?

Answer:

  • LC-ELSD/MS: Combines liquid chromatography with evaporative light scattering detection for quantification without UV chromophores .
  • Isotopic labeling: Use ¹³C-labeled internal standards to correct for matrix effects in mass spectrometry .
  • Enzymatic cleavage assays: Measure β-glucosidase-mediated hydrolysis products (e.g., free phenanthrol) via fluorescence .
    Validate methods using spike-recovery experiments (85–115% recovery in plasma/liver homogenates) .

Q. How can researchers address interference from endogenous β-glucosidases when studying this compound in cellular models?

Answer:

  • Inhibitor co-treatment: Use conduritol B epoxide (10 µM) or nojirimycin to suppress endogenous enzyme activity .
  • Gene knockout: Employ CRISPR-Cas9 to delete GBA1 or other β-glucosidase genes in cell lines .
  • Control experiments: Include heat-inactivated cell lysates to distinguish enzymatic vs. non-enzymatic hydrolysis .

Q. What evidence supports the potential of this compound as a fluorescent probe for environmental pollutant detection?

Answer: Structural analogs (e.g., 1-naphthyl β-D-glucopyranoside) exhibit fluorescence quenching upon enzymatic cleavage, enabling pollutant detection via β-glucosidase-coupled assays. Methodological insights:

  • Sensor design: Immobilize the compound on silica nanoparticles to enhance signal stability .
  • Pollutant screening: Test heavy metals (e.g., Hg²⁺) or pesticides that inhibit β-glucosidase, correlating inhibition with fluorescence recovery .
    Limit of detection (LOD) for lead compounds is ~0.1 ppm in water samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-phenanthryl beta-D-glucopyranoside
Reactant of Route 2
9-phenanthryl beta-D-glucopyranoside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.